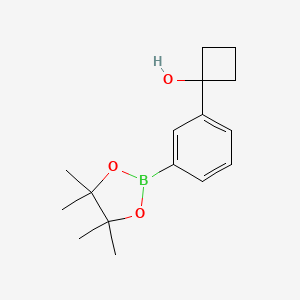

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical with the formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it can be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical and Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted) , a melting point of 27-31°C (lit.) , and a boiling point of 130°C/20mmHg (lit.) . Its refractive index is 1.49 .Scientific Research Applications

Crystallography and Molecular Structure Analysis

Research into molecules with structural similarities to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL often focuses on crystallography and molecular structure analysis. For instance, the study of the crystal structure of cyclobutane derivatives reveals that the cyclobutane ring can exhibit different conformations, such as puckered structures. This can influence the overall molecular geometry and potential intermolecular interactions, such as O-H...O and C-H...π(benzene) interactions, leading to the formation of complex two-dimensional networks. Such structural insights are crucial for understanding the properties and potential applications of these compounds (Sarı et al., 2002) (Dinçer et al., 2004).

Photoreactive Compounds and Coordination Polymers

Certain cyclobutane derivatives are explored for their photoreactive properties, which can be harnessed in various chemical processes and materials science applications. For instance, the study of coordination polymers involving cyclobutane components, such as [Zn2(L)2(bpe)2(H2O)2], reveals that they can undergo photoreactive transformations, like [2 + 2] cycloaddition reactions. These transformations can lead to changes in the material's structure and properties, indicating potential applications in areas like luminescence sensing and selective dye adsorption (Hu et al., 2015).

Catalytic Reactions and Chemical Synthesis

Cyclobutane derivatives are also pivotal in catalytic reactions and chemical synthesis. Studies show that these compounds can undergo various reactions, such as carbon-carbon bond cleavage and formation, leading to the production of structurally complex molecules like arylated benzolactones. This highlights their potential as intermediates in the synthesis of pharmaceuticals and other organic compounds (Matsuda et al., 2008).

Future Directions

Properties

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-5-7-12(11-13)16(18)9-6-10-16/h5,7-8,11,18H,6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLJFOOKBHSOTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2822788.png)

![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)

![10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2822795.png)

![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]CYCLOPENTANECARBOXAMIDE](/img/structure/B2822797.png)

![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)

![2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate](/img/structure/B2822803.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2822805.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)

![N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2822807.png)

![1-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2822809.png)